N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is an organic compound that belongs to the class of oxalamides This compound features a furan ring, a methoxyethyl group, and a phenyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with oxalyl chloride, followed by the addition of aniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:
Formation of the intermediate: 2-(furan-2-yl)-2-methoxyethanamine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.
Coupling reaction: The intermediate is then reacted with aniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group on the phenyl ring.
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorine atom on the phenyl ring.
Uniqueness
N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, methoxyethyl group, and phenyl group provide a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13(12-8-5-9-21-12)10-16-14(18)15(19)17-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFYRLYVCNNXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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